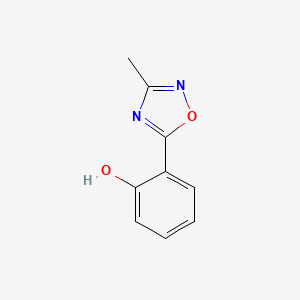
2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol is a chemical compound that belongs to the class of heterocyclic aromatic compounds known as oxadiazoles . It has a molecular weight of 176.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a 1,2,4-oxadiazole ring with a methyl group at the 3rd position . The InChI code for this compound is1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 . Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 176.17 . The InChI code for this compound is1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 .
Aplicaciones Científicas De Investigación
Antibacterial Properties
The compound 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, a derivative of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, exhibits antibacterial activities against both gram-positive and gram-negative bacteria, particularly potent against Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Chemosensors
Novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups demonstrate colorimetric properties for fluoride sensing, indicating potential applications in chemical detection (Ma et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
Iridium complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand are used in OLEDs. These complexes demonstrate high efficiency and low efficiency roll-off, making them suitable for high-performance OLED applications (Jin et al., 2014).
Collapsin Response Mediator Protein 1 Inhibitors
Certain 1,3,4-Oxadiazole derivatives are investigated as inhibitors for Collapsin response mediator protein 1, offering potential therapeutic applications in small lung cancer (Panchal et al., 2020).
Corrosion Inhibition
Oxadiazole derivatives are studied for their corrosion inhibition ability towards mild steel in sulfuric acid, indicating their potential as protective agents in industrial settings (Ammal et al., 2018).
Safety and Hazards
The safety data sheet (SDS) for 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol suggests that personal protective equipment should be worn and adequate ventilation should be ensured during handling . It should not come into contact with eyes, skin, or clothing, and ingestion and inhalation should be avoided .
Mecanismo De Acción
Target of Action
The 1,2,4-oxadiazole moiety, a key component of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol, is known to interact with various biological targets. For instance, it has been found to inhibit the dopamine transporter DAT and act as a partial agonist of the μ opioid receptor . It also exhibits anti-infective properties, suggesting potential interactions with microbial targets .
Mode of Action
Oxadiazole derivatives have been reported to exert their effects through various mechanisms, such as inhibiting key enzymes like thymidylate synthase, hdac (histone deacetylase), topoisomerase ii, telomerase, and thymidine phosphorylase . They can also act on certain pathways like inhibiting telomerase activity, focal adhesion kinase (FAK) inhibitors, targeting thymidylate synthase, an inhibitor of the B-cell lymphoma 2, inhibitor of NF-kB signaling pathway and targeting tubulin polymerization .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be diverse, given the broad spectrum of biological activities associated with oxadiazole derivatives. These compounds have been found to impact pathways related to bacterial and viral infections, inflammation, cancer, and more .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of key enzymes, it could potentially disrupt cellular processes regulated by these enzymes, leading to therapeutic effects .
Propiedades
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-4-2-3-5-8(7)12/h2-5,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZFLGOJGSANMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
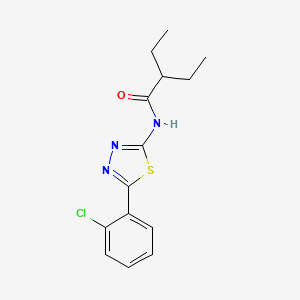
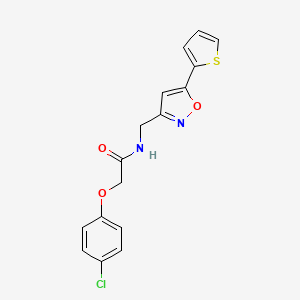
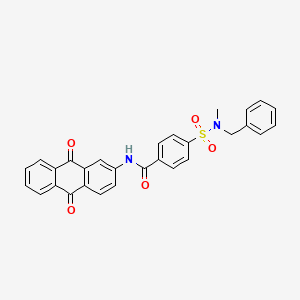

![2-[4-(Benzyloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2904454.png)
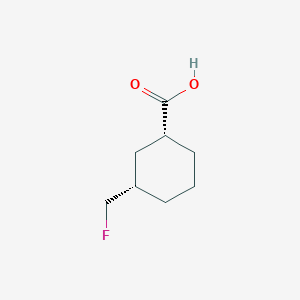
![(Z)-3-ethyl-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2904459.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)
![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)
![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)
![4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904469.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2904470.png)

